molecular formula C7H10BrCl3N2 B15338998 (2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride

(2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride

Cat. No.: B15338998
M. Wt: 308.4 g/mol
InChI Key: TUDWPUZCAZXHQR-UHFFFAOYSA-N
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Description

(2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C7H9BrCl2N2 and a molecular weight of 271.97 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride typically involves the reaction of 2-bromo-5-chlorobenzyl chloride with hydrazine hydrate in the presence of a suitable solvent such as ethanol or methanol. The reaction is carried out under reflux conditions, and the product is isolated by precipitation with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield azides, while reduction reactions may produce amines. Substitution reactions can result in the formation of various substituted benzyl derivatives .

Scientific Research Applications

(2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, leading to the modification of protein function. It may also interact with cellular receptors and signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-5-chlorobenzyl)hydrazine
  • (2-Bromo-5-chlorobenzyl)amine
  • (2-Bromo-5-chlorobenzyl)hydrazone

Uniqueness

(2-Bromo-5-chlorobenzyl)hydrazine dihydrochloride is unique due to its specific combination of bromine and chlorine substituents on the benzyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H10BrCl3N2

Molecular Weight

308.4 g/mol

IUPAC Name

(2-bromo-5-chlorophenyl)methylhydrazine;dihydrochloride

InChI

InChI=1S/C7H8BrClN2.2ClH/c8-7-2-1-6(9)3-5(7)4-11-10;;/h1-3,11H,4,10H2;2*1H

InChI Key

TUDWPUZCAZXHQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CNN)Br.Cl.Cl

Origin of Product

United States

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